2-Ethylsulfanylmethyl-acrylic acid
Description
2-Ethylsulfanylmethyl-acrylic acid is an acrylic acid derivative with a thioether (sulfanyl) group at the β-position of the carboxylic acid moiety. Its structure comprises a vinyl group (CH₂=C–) directly bonded to a carboxylic acid (–CO₂H) and an ethylsulfanylmethyl (–CH₂-S-CH₂CH₃) substituent.
Properties
CAS No. |
32687-42-6 |
|---|---|
Molecular Formula |
C6H10O2S |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
2-(ethylsulfanylmethyl)prop-2-enoic acid |
InChI |
InChI=1S/C6H10O2S/c1-3-9-4-5(2)6(7)8/h2-4H2,1H3,(H,7,8) |
InChI Key |
GROPMIBAQTVCMR-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfur Substituent Variations
a) Sulfonyl vs. Sulfanyl Groups
Key analogs include 2-((phenylsulfonyl)methyl)acrylic acid (12) and ethyl 2-((phenylsulfonyl)methyl)acrylate (3a) . Unlike 2-ethylsulfanylmethyl-acrylic acid, these compounds feature a sulfonyl (–SO₂–) group instead of a sulfanyl (–S–) substituent.
The sulfonyl group increases the acidity of the α-hydrogen and enhances the electrophilicity of the acrylate system, making it more reactive in conjugate additions. In contrast, the sulfanyl group in this compound may confer greater lipophilicity and susceptibility to oxidation .
b) Substituent Chain Length and Aromaticity
Compounds like tert-butyl 2-((phenylsulfonyl)methyl)acrylate (3b) and ethyl 2-[(phenylsulfanyl)methyl]aminoacetate highlight the impact of aromatic vs. aliphatic substituents:
The phenyl group in analogs like 3b introduces steric and electronic effects that alter solubility and reactivity. Amino-functionalized derivatives (e.g., ) further diversify applications in peptide synthesis or metal coordination.
Functional Group Variations
a) Carboxylic Acid Derivatives
The ester ethyl 2-((phenylsulfonyl)methyl)acrylate (3a) and the amide N,N-dimethyl-2-((phenylsulfonyl)methyl)acrylamide demonstrate how functional groups influence stability and applications:
The carboxylic acid group in this compound facilitates direct functionalization (e.g., amidation via EDC/HOBt coupling, as in ), whereas esters and amides are more stable under physiological conditions.
b) Nitrile Derivatives
2-((Phenylsulfonyl)methyl)acrylonitrile (3c) replaces the carboxylic acid with a nitrile (–CN) group, altering electronic and reactivity profiles:
| Property | This compound | 3c |
|---|---|---|
| Electron-withdrawing effect | Moderate (via –CO₂H) | Strong (via –CN) |
| Reactivity | Acid-base reactions; polymerization | Nucleophilic additions (e.g., with amines) |
The nitrile group in 3c enhances electrophilicity, making it a potent Michael acceptor, while the carboxylic acid in the target compound enables pH-dependent behavior.
Physicochemical Properties
a) Molecular Weight and Solubility
*Calculated based on formula C₆H₁₀O₂S.
The ethylsulfanyl group likely improves solubility in organic solvents compared to phenylsulfonyl analogs. Hydrochloride salts (e.g., ) enhance aqueous solubility.
b) Spectroscopic Data
While direct data for this compound are unavailable, IR spectra of 3c (ν(C≡N) = 2228 cm⁻¹, ν(S=O) = 1310/1152 cm⁻¹) suggest that the target compound would exhibit ν(C=O) ~1700 cm⁻¹ and ν(C–S) ~700 cm⁻¹.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
